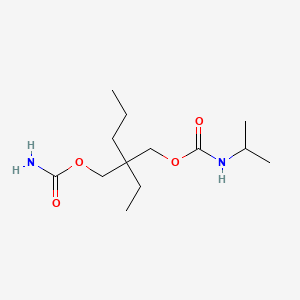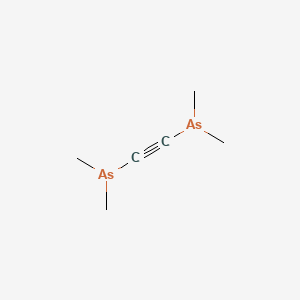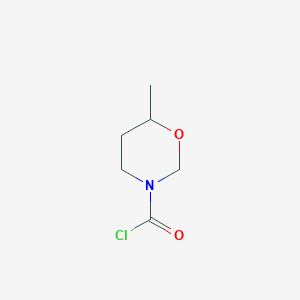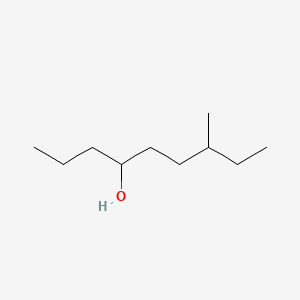
7-Methylnonan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylnonan-4-ol is an organic compound with the molecular formula C10H22O. It is a type of alcohol, specifically a nonanol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon in a nonane chain, with a methyl group attached to the seventh carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnonan-4-ol can be achieved through several methods. One common approach involves the reduction of 7-methylnonan-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents, under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 7-methylnonan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to 7-methylnonan-4-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction can convert the alcohol to 7-methylnonane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 7-methylnonan-4-chloride.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: 7-Methylnonan-4-one.
Reduction: 7-Methylnonane.
Substitution: 7-Methylnonan-4-chloride.
Aplicaciones Científicas De Investigación
7-Methylnonan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role as a pheromone analog in insect behavior research.
Medicine: Investigated for potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 7-Methylnonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may act as a ligand that binds to receptors, triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-Methylnonan-1-ol: Another nonanol with a methyl group at the fourth position.
7-Methylnonan-1-ol: Similar structure but with the hydroxyl group at the first carbon.
Nonan-4-ol: Lacks the methyl group at the seventh position.
Uniqueness: 7-Methylnonan-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its position of the hydroxyl and methyl groups influences its reactivity and interactions in various chemical and biological processes.
Propiedades
Número CAS |
26981-98-6 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
7-methylnonan-4-ol |
InChI |
InChI=1S/C10H22O/c1-4-6-10(11)8-7-9(3)5-2/h9-11H,4-8H2,1-3H3 |
Clave InChI |
KLZAWUYSXUGWGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



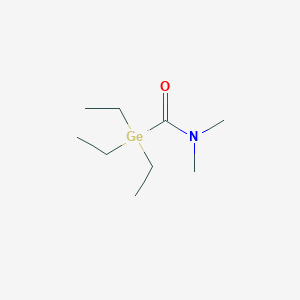
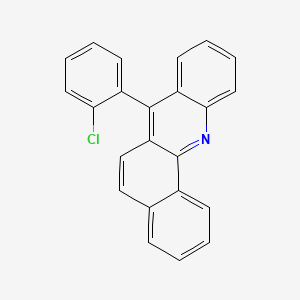
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
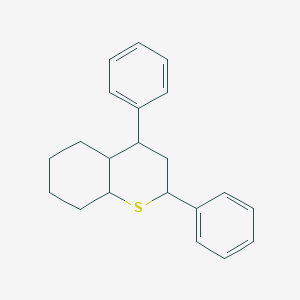
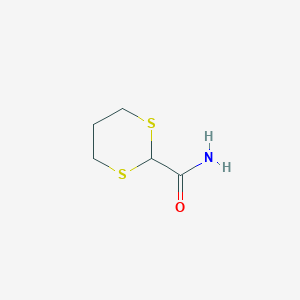
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
